molecular formula C19H21N5O2 B11275796 5-[(3,4-dimethylphenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

5-[(3,4-dimethylphenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11275796
M. Wt: 351.4 g/mol
InChI Key: FZIVRVXBHIFRSN-UHFFFAOYSA-N
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Description

5-[(3,4-dimethylphenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The unique structural features of this compound, including the triazole ring and the substituted phenyl and benzyl groups, contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-dimethylphenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Substitution Reactions: The introduction of the 3,4-dimethylphenyl and 4-methoxybenzyl groups can be achieved through nucleophilic substitution reactions. These reactions typically require the use of strong bases and appropriate solvents to facilitate the substitution process.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be accomplished by reacting the triazole derivative with an amine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the carboxamide group, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the triazole ring can produce 1,2,3-triazoline derivatives.

Scientific Research Applications

5-[(3,4-dimethylphenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential as a bioactive agent, with studies exploring its antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(3,4-dimethylphenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1H-1,2,3-triazole-4-carboxamide: This compound shares the triazole ring and carboxamide group but lacks the substituted phenyl and benzyl groups.

    N-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: Similar to the target compound but without the 3,4-dimethylphenyl group.

    5-Phenylamino-1H-1,2,3-triazole-4-carboxamide: Contains a phenylamino group instead of the 3,4-dimethylphenyl group.

Uniqueness

The uniqueness of 5-[(3,4-dimethylphenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 3,4-dimethylphenyl and 4-methoxybenzyl groups enhances its reactivity and potential as a bioactive molecule compared to its analogs.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

5-(3,4-dimethylanilino)-N-[(4-methoxyphenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C19H21N5O2/c1-12-4-7-15(10-13(12)2)21-18-17(22-24-23-18)19(25)20-11-14-5-8-16(26-3)9-6-14/h4-10H,11H2,1-3H3,(H,20,25)(H2,21,22,23,24)

InChI Key

FZIVRVXBHIFRSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=C(C=C3)OC)C

Origin of Product

United States

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